molecular formula C24H26Br4N4O8 B1250749 Aerothionin

Aerothionin

Cat. No. B1250749
M. Wt: 818.1 g/mol
InChI Key: BJWQSQOWGBUSFC-UWXQAFAOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Aerothionin is a member of isoxazoles. It has a role as a metabolite.

Scientific Research Applications

Antimycobacterial Activity

Aerothionin has demonstrated significant antimycobacterial activity, particularly against multidrug-resistant strains of Mycobacterium tuberculosis. In a study by Encarnación-Dimayuga et al. (2003), aerothionin was active against all drug-resistant clinical isolates of M. tuberculosis, regardless of their resistance patterns, suggesting its potential as a therapeutic agent in tuberculosis treatment (Encarnación-Dimayuga, Ramírez & Luna-Herrera, 2003).

Synthesis and Chemical Structure Elucidation

Significant efforts have been made to synthesize aerothionin and understand its chemical structure. Nishiyama and Yamamura (1985) successfully synthesized (±)-aerothionin using phenolic oxidation, which was crucial for understanding its stereostructure (Nishiyama & Yamamura, 1985). Forrester, Thomson, and Woo (1978) also synthesized cis-cis-aerothionin, contributing to the understanding of its molecular structure (Forrester, Thomson & Woo, 1978).

Cytotoxic and Antimicrobial Properties

Aerothionin has shown potent cytotoxic activity against various cancer cell lines, including HeLa cells. A study by Shaala et al. (2015) found that aerothionin exhibited significant cytotoxicity, highlighting its potential in cancer therapy (Shaala, Youssef, Badr, Sulaiman & Khedr, 2015). Additionally, Walker, Thompson, and Faulkner (1985) observed that aerothionin is exuded by the sponge Aplysina fistularis, potentially serving as a defense mechanism against fouling organisms and tissue damage by mobile animals (Walker, Thompson & Faulkner, 1985).

Bioactive Secondary Metabolites

Aerothionin is one of the bioactive secondary metabolites identified in various marine sponges. Venkateswarlu, Rao, and Venkatesham (1998) isolated aerothionin from the sponge Psammaplysilla purpurea, among other compounds, indicating the chemical diversity and biological activity of these metabolites (Venkateswarlu, Rao & Venkatesham, 1998).

properties

Product Name

Aerothionin

Molecular Formula

C24H26Br4N4O8

Molecular Weight

818.1 g/mol

IUPAC Name

(5S,6R)-7,9-dibromo-N-[4-[[(5S,6R)-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carbonyl]amino]butyl]-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide

InChI

InChI=1S/C24H26Br4N4O8/c1-37-17-11(25)7-23(19(33)15(17)27)9-13(31-39-23)21(35)29-5-3-4-6-30-22(36)14-10-24(40-32-14)8-12(26)18(38-2)16(28)20(24)34/h7-8,19-20,33-34H,3-6,9-10H2,1-2H3,(H,29,35)(H,30,36)/t19-,20-,23+,24+/m0/s1

InChI Key

BJWQSQOWGBUSFC-UWXQAFAOSA-N

Isomeric SMILES

COC1=C([C@@H]([C@]2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NO[C@@]4(C3)C=C(C(=C([C@@H]4O)Br)OC)Br)C=C1Br)O)Br

Canonical SMILES

COC1=C(C(C2(CC(=NO2)C(=O)NCCCCNC(=O)C3=NOC4(C3)C=C(C(=C(C4O)Br)OC)Br)C=C1Br)O)Br

synonyms

aerothionin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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